6-(morpholinosulfonyl)-2H-chromen-2-one
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Overview
Description
6-(morpholinosulfonyl)-2H-chromen-2-one is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities This compound features a morpholinosulfonyl group attached to the chromen-2-one core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholinosulfonyl)-2H-chromen-2-one typically involves the introduction of the morpholinosulfonyl group to the chromen-2-one core. One common method involves the reaction of 6-hydroxy-2H-chromen-2-one with morpholinosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(morpholinosulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
6-(morpholinosulfonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of chromen-2-ones, including this compound, may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(morpholinosulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. Additionally, it can bind to DNA and RNA, interfering with their function and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-(morpholinosulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-(piperidinosulfonyl)-2H-chromen-2-one: This compound has a piperidinosulfonyl group instead of a morpholinosulfonyl group. It exhibits similar biological activities but may have different potency and selectivity.
6-(methylsulfonyl)-2H-chromen-2-one: The presence of a methylsulfonyl group instead of a morpholinosulfonyl group can alter the compound’s chemical reactivity and biological properties.
6-(aminosulfonyl)-2H-chromen-2-one: This compound contains an aminosulfonyl group, which can impact its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-morpholin-4-ylsulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13-4-1-10-9-11(2-3-12(10)19-13)20(16,17)14-5-7-18-8-6-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHIAGQGHAGULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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